Superior Absolute Oral Bioavailability in Mice Compared to Etomidate and Propoxate
A direct head-to-head pharmacokinetic study in mice using UPLC-MS/MS quantified the absolute bioavailability of three imidazole-derived compounds. Metomidate demonstrated a significantly higher absolute bioavailability of 21.3%, compared to 14.0% for etomidate and 15.3% for propoxate [1]. This 52% relative increase over etomidate indicates a more favorable absorption profile for systemic exposure following oral administration.
| Evidence Dimension | Absolute Oral Bioavailability |
|---|---|
| Target Compound Data | 21.3% |
| Comparator Or Baseline | Etomidate: 14.0%; Propoxate: 15.3% |
| Quantified Difference | +7.3 percentage points (absolute) vs. etomidate; +6.0 percentage points vs. propoxate |
| Conditions | Mouse model; single dose; UPLC-MS/MS analysis of plasma |
Why This Matters
Higher bioavailability can translate to lower required dosages for in vivo studies, potentially reducing compound costs and minimizing off-target effects from larger administered doses.
- [1] Wei, Z., et al. (2025). Pharmacokinetic and Bioavailability Analysis of Etomidate, Metomidate, and Propoxate in Mice Using UPLC-MS/MS. Biomedical Chromatography, e70242. View Source
